molecular formula C12H10BrFN2O B2910538 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide CAS No. 1252163-18-0

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide

Cat. No.: B2910538
CAS No.: 1252163-18-0
M. Wt: 297.127
InChI Key: ZQIOLMHNBDTVLQ-UHFFFAOYSA-N
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Description

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide is an organic compound with the molecular formula C11H9BrFN2O This compound is of interest due to its unique structural features, which include a bromine atom, a cyanomethyl group, a cyclopropyl group, and a fluorine atom attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Another approach involves the coupling of 4-bromobenzoic acid with 2-aminoacetonitrile hydrochloride in the presence of coupling reagents like O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as silica gel chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyanomethyl and cyclopropyl groups, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(cyanomethyl)benzamide
  • 4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide
  • 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide

Uniqueness

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity.

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c13-8-1-4-10(11(14)7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIOLMHNBDTVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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